9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione
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Overview
Description
9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an isopropyl group, and a fused oxazolo-isoquinoline structure, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor molecule followed by cyclization to form the oxazolo-isoquinoline core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione involves its interaction with specific molecular targets. The bromine atom and oxazolo-isoquinoline structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-5-isopropyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
Compared to similar compounds, 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione stands out due to its unique oxazolo-isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
9-bromo-10b-propan-2-yl-5,6-dihydro-[1,3]oxazolo[2,3-a]isoquinoline-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-8(2)14-11-7-10(15)4-3-9(11)5-6-16(14)12(17)13(18)19-14/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUQWYHROFBERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3=C(CCN1C(=O)C(=O)O2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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